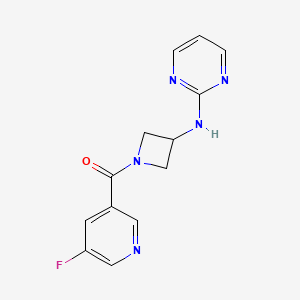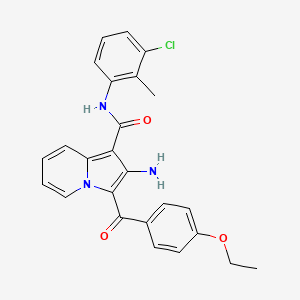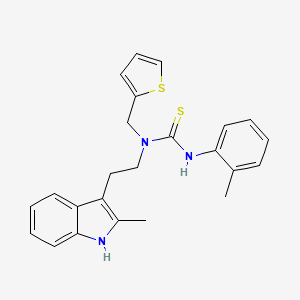
(5-Fluoropyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoropyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H12FN5O and its molecular weight is 273.271. The purity is usually 95%.
BenchChem offers high-quality (5-Fluoropyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoropyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteinkinase-Inhibitoren zur Krebsbehandlung
Pyrimidin und seine Derivate, die Teil der Verbindung sind, haben vielversprechende Ergebnisse als Proteinkinase-Inhibitoren zur Krebsbehandlung gezeigt . Diese Derivate entfalten ihr Antitumorpotential durch verschiedene Wirkmechanismen, von denen einer die Hemmung von Proteinkinasen ist. Diese Enzyme sind für die Steuerung des Zellwachstums, der Differenzierung, Migration und des Stoffwechsels unerlässlich .
Zellzyklusarrest und Induktion der Apoptose
Einige Verbindungen, die mit der Verbindung verwandt sind, haben die Fähigkeit gezeigt, den Zellzyklusarrest und die Apoptose in Krebszellen zu induzieren . Dies geht mit einem deutlichen Anstieg proapoptotischer Proteine wie Caspase-3 und Bax sowie einer Herunterregulierung der Bcl-2-Aktivität einher .
Synthese von fluorierten Pyridinen
Die Verbindung „(5-Fluoropyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanon“ kann bei der Synthese von fluorierten Pyridinen verwendet werden . Diese fluorierten Pyridine weisen aufgrund des Vorhandenseins starker elektronenziehender Substituenten im aromatischen Ring interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften auf .
Potenzielle Bildgebungsmittel für biologische Anwendungen
Fluoropyridine, die Teil der Verbindung sind, wurden als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen bewertet . Dies gilt insbesondere für 18F-substituierte Pyridine .
Entwicklung fluorierter Chemikalien
Die Verbindung „this compound“ kann zur Entwicklung fluorierter Chemikalien beitragen . Diese Chemikalien haben aufgrund ihrer hohen Verfügbarkeit, effektiven Fluorierungsreagenzien und zuverlässigen Fluorierungstechnologie stetig an Interesse gewonnen .
Landwirtschaftliche Wirkstoffe
Fluorhaltige Substituenten, wie der in der Verbindung , werden üblicherweise in carbocyclische aromatische Ringe eingebaut. Eine große Anzahl von Verbindungen, die diese Substituenten besitzen, wurden als landwirtschaftliche Wirkstoffe vermarktet . Die Einführung von Fluoratomen in Leitstrukturen ist eine der allgemein nützlichsten chemischen Modifikationen bei der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und ökologischen Eigenschaften .
Wirkmechanismus
Target of Action
The compound contains a pyridin-3-yl and a pyrimidin-2-yl group, which are common in many bioactive molecules. These groups can interact with a variety of biological targets, including enzymes, receptors, and ion channels . The exact target would depend on the specific arrangement of these groups and other factors.
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Based on the presence of the pyridin-3-yl and pyrimidin-2-yl groups, it could potentially be involved in pathways related to nucleotide synthesis or metabolism .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are determined by various factors, including the compound’s chemical structure, its solubility, and its stability .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a reduction in disease symptoms .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, if the compound is unstable in acidic environments, it might be less effective when taken orally due to the acidic environment in the stomach .
Eigenschaften
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c14-10-4-9(5-15-6-10)12(20)19-7-11(8-19)18-13-16-2-1-3-17-13/h1-6,11H,7-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCAMEJVOQQJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2507744.png)
![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)
![ethyl 4-(5-{2-[(3-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B2507747.png)


![[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B2507754.png)
![N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE](/img/structure/B2507756.png)



